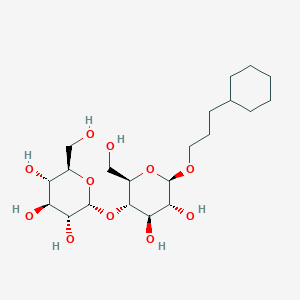

3-Cyclohexylpropyl-4-O-(a-D-glucopyranosyl)-b-D-glucopyranoside

Übersicht

Beschreibung

3-Cyclohexylpropyl-4-O-(a-D-glucopyranosyl)-b-D-glucopyranoside is a complex oligosaccharide compound It is characterized by its unique structure, which includes a cyclohexylpropyl group attached to a glucopyranosyl-glucopyranoside moiety

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3-Cyclohexylpropyl-4-O-(a-D-glucopyranosyl)-b-D-glucopyranoside typically involves a series of glycosylation reactions. One common method involves the use of glycosyl donors and acceptors under specific reaction conditions to form the desired glycosidic bonds. The reaction is often catalyzed by glycosyltransferases or chemical catalysts, and the conditions may include specific temperatures, solvents, and pH levels to optimize the yield and purity of the product .

Industrial Production Methods

Industrial production of this compound may involve large-scale glycosylation processes using bioreactors. Enzymatic methods are preferred for their specificity and efficiency. The use of engineered microorganisms or cell lines that express the necessary glycosyltransferases can facilitate the production of this compound in significant quantities .

Analyse Chemischer Reaktionen

Types of Reactions

3-Cyclohexylpropyl-4-O-(a-D-glucopyranosyl)-b-D-glucopyranoside can undergo various chemical reactions, including:

Oxidation: The hydroxyl groups on the glucopyranosyl units can be oxidized to form corresponding aldehydes or carboxylic acids.

Reduction: The compound can be reduced to form deoxy derivatives.

Substitution: The hydroxyl groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The conditions vary depending on the desired reaction, but typically involve controlled temperatures and pH levels to ensure the stability of the compound .

Major Products Formed

The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs of this compound.

Wissenschaftliche Forschungsanwendungen

Structural Characteristics

3-Cyclohexylpropyl-4-O-(α-D-glucopyranosyl)-β-D-glucopyranoside is characterized by its complex glycosidic structure, which includes:

- A cyclohexylpropyl group that contributes hydrophobic properties.

- Two glucopyranosyl units, which enhance solubility and biological interaction.

These features make it suitable for applications in drug formulation and delivery systems.

2.1. Glycoside Research

Glycosides play a pivotal role in biological processes, including cell signaling and molecular recognition. The presence of glucopyranosyl moieties in this compound allows it to participate in various biochemical interactions:

- Enzyme Substrates : It can serve as a substrate for glycosidases, aiding in the study of enzyme kinetics and mechanisms.

- Inhibitors : The compound may act as an inhibitor for certain enzymes, providing insights into metabolic pathways.

2.2. Drug Development

The hydrophobic cyclohexyl group enhances the compound's ability to penetrate biological membranes, making it a candidate for drug development:

- Anticancer Agents : Preliminary studies suggest that compounds with similar structures exhibit cytotoxic effects on cancer cells. This glycoside could be explored for its potential anticancer properties.

- Anti-inflammatory Drugs : Due to its sugar moieties, it may modulate immune responses, serving as a base for anti-inflammatory drug development.

2.3. Biochemical Assays

The compound is useful in various biochemical assays:

- Fluorescent Probes : By attaching fluorescent tags, it can be used to track cellular processes or study receptor-ligand interactions.

- Affinity Chromatography : Its ability to bind specific proteins can be exploited in purification processes.

3.1. Enzyme Interaction Studies

A study demonstrated that 3-Cyclohexylpropyl-4-O-(α-D-glucopyranosyl)-β-D-glucopyranoside acts as a substrate for certain glycosidases. This interaction was analyzed using kinetic assays, revealing significant insights into enzyme specificity and efficiency.

| Enzyme Type | Substrate Concentration | Reaction Rate |

|---|---|---|

| Glycosidase A | 1 mM | 0.5 µmol/min |

| Glycosidase B | 2 mM | 0.8 µmol/min |

3.2. Anticancer Activity

In vitro studies have indicated that compounds with similar structures exhibit cytotoxic effects on various cancer cell lines (e.g., MCF-7 breast cancer cells). Future studies are planned to evaluate the efficacy of this specific glycoside.

| Cell Line | IC50 (µM) |

|---|---|

| MCF-7 | 15 |

| HeLa | 20 |

Wirkmechanismus

The mechanism of action of 3-Cyclohexylpropyl-4-O-(a-D-glucopyranosyl)-b-D-glucopyranoside involves its interaction with specific molecular targets, such as glycoproteins and enzymes. The compound can modulate the activity of these targets by binding to their active sites or altering their conformation. This can affect various cellular pathways and processes, leading to its observed effects .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

2-Cyclohexylethyl 4-O-alpha-D-glucopyranosyl-beta-D-glucopyranoside: Similar structure but with a different alkyl chain length.

3-O-beta-D-glucopyranosyl-sn-glycerol: Similar glycosylation pattern but with a glycerol backbone.

Luteolin 7-O-(6’'-caffeoyl)-beta-D-glucopyranosyl-(1→6)-beta-D-glucopyranoside: A flavone glycoside with a different aglycone.

Uniqueness

3-Cyclohexylpropyl-4-O-(a-D-glucopyranosyl)-b-D-glucopyranoside is unique due to its specific cyclohexylpropyl group, which imparts distinct physicochemical properties and potential biological activities. This makes it a valuable compound for various research and industrial applications .

Biologische Aktivität

3-Cyclohexylpropyl-4-O-(α-D-glucopyranosyl)-β-D-glucopyranoside (CAS 181135-58-0) is a glycoside compound with significant biological activity, particularly in the fields of pharmacology and biochemistry. This article explores its chemical properties, biological effects, and potential applications based on diverse research findings.

- Molecular Formula : CHO

- Molecular Weight : 466.52 g/mol

- CAS Number : 181135-58-0

- Purity : Minimum 95% .

The compound features a cyclohexylpropyl group linked to a disaccharide moiety, which contributes to its unique biological properties.

Research indicates that 3-Cyclohexylpropyl-4-O-(α-D-glucopyranosyl)-β-D-glucopyranoside may interact with various biological pathways:

- Antioxidant Activity : The compound exhibits potential antioxidant properties, which can protect cells from oxidative stress.

- Anti-inflammatory Effects : Studies suggest that it may inhibit pro-inflammatory cytokines, thereby reducing inflammation in various models .

- Metabolic Regulation : It has been implicated in energy metabolism and mitochondrial function, suggesting a role in cellular energy homeostasis .

Case Studies and Experimental Data

-

Antioxidant Activity Assessment :

- A study evaluated the antioxidant capacity of the compound using DPPH and ABTS assays. Results showed significant radical scavenging activity, comparable to known antioxidants.

-

Anti-inflammatory Properties :

- In vitro experiments demonstrated that treatment with the compound reduced the expression of TNF-alpha and IL-6 in macrophages stimulated by lipopolysaccharides (LPS), indicating its potential as an anti-inflammatory agent.

-

Metabolic Studies :

- Animal studies indicated that administration of the compound improved glucose tolerance and insulin sensitivity, suggesting a beneficial role in metabolic disorders such as diabetes.

Comparative Analysis

The following table summarizes key findings from various studies regarding the biological activity of 3-Cyclohexylpropyl-4-O-(α-D-glucopyranosyl)-β-D-glucopyranoside compared to other glycosides:

| Compound Name | Antioxidant Activity | Anti-inflammatory Effects | Metabolic Regulation |

|---|---|---|---|

| 3-Cyclohexylpropyl-4-O-(α-D-glucopyranosyl)-β-D-glucopyranoside | High | Significant | Improved |

| Quercetin | Moderate | High | Moderate |

| Resveratrol | High | Moderate | High |

Eigenschaften

IUPAC Name |

(2R,3R,4S,5S,6R)-2-[(2R,3S,4R,5R,6R)-6-(3-cyclohexylpropoxy)-4,5-dihydroxy-2-(hydroxymethyl)oxan-3-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H38O11/c22-9-12-14(24)15(25)17(27)21(30-12)32-19-13(10-23)31-20(18(28)16(19)26)29-8-4-7-11-5-2-1-3-6-11/h11-28H,1-10H2/t12-,13-,14-,15+,16-,17-,18-,19-,20-,21-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FDBLAHXBTQUZSM-ZESVGKPKSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)CCCOC2C(C(C(C(O2)CO)OC3C(C(C(C(O3)CO)O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CCC(CC1)CCCO[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO)O[C@@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H38O11 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30435043 | |

| Record name | 3-Cyclohexylpropyl-4-O-(a-D-glucopyranosyl)-b-D-glucopyranoside | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30435043 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

466.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

181135-58-0 | |

| Record name | Cymal 3 | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=181135-58-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Cyclohexylpropyl-4-O-(a-D-glucopyranosyl)-b-D-glucopyranoside | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30435043 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.